molecular formula C23H23N5O3S B1258633 2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B1258633
M. Wt: 449.5 g/mol
InChI Key: KAODUXUKZKDUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a N-acylpiperidine.

Scientific Research Applications

  • Anticancer Activity : Quinazolinones, including derivatives similar to the compound , have shown promising anticancer properties. A study by Joseph et al. (2010) on various thiadiazol substituted quinazolin-4-(3H)-ones reported significant in vitro and in vivo anticancer activity against cervical cancer cells and in mice models Joseph et al., 2010.

  • Analgesic Activity : Research by Osarodion (2023) on quinazolinone derivatives, including compounds structurally similar to the one , demonstrated significant analgesic activity, suggesting their potential use in pain management Osarodion, 2023.

  • Antimicrobial Properties : A study by Ram et al. (2016) on thiadiazole derivatives of quinazolinones found substantial antibacterial and antifungal activity against various microorganisms, indicating the compound's potential in treating infections Ram et al., 2016.

  • Molecular Docking and Cytotoxicity : Choodamani et al. (2021) conducted molecular docking and cytotoxicity studies on related quinazolinone derivatives, exploring their potential as inhibitors for specific protein structures and their effectiveness against various cancer cell lines Choodamani et al., 2021.

  • Synthesis and Characterization : Research focusing on the synthesis and characterization of similar heterocyclic compounds, including studies by Shailaja et al. (2013) and Britsun et al. (2006), have contributed to understanding the chemical properties and potential applications of these compounds Shailaja et al., 2013; Britsun et al., 2006.

properties

Product Name

2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

2-(2-methoxyanilino)-8-(3-methylpiperidine-1-carbonyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C23H23N5O3S/c1-14-6-5-11-27(13-14)20(29)15-9-10-16-18(12-15)25-23-28(21(16)30)26-22(32-23)24-17-7-3-4-8-19(17)31-2/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,24,26)

InChI Key

KAODUXUKZKDUMM-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NC5=CC=CC=C5OC

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NC5=CC=CC=C5OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 5
2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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